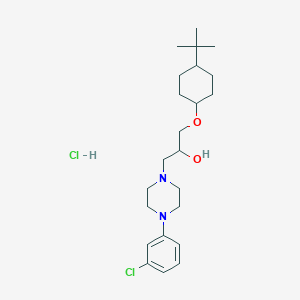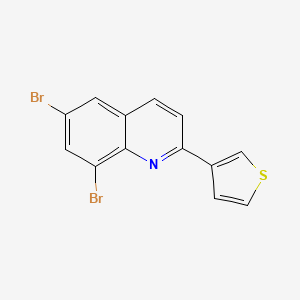
6,8-Dibromo-2-(3-thienyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2-(3-thienyl)quinoline, also known as DBTQ, is a heterocyclic compound. It has a molecular formula of C13H7Br2NS and a molecular weight of 369.07 . This compound has been the subject of much research due to its unique properties and potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A facile and efficient one-pot method for the construction of quinolines has been developed via Skraup and Doebner–Miller reactions from α,β-unsaturated aldehydes and substituted anilines .Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2-(3-thienyl)quinoline comprises a double ring structure and a heteroatom (N), which allows it to be employed in various transformations . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Dibromo-2-(3-thienyl)quinoline include a molecular formula of C13H7Br2NS and a molecular weight of 369.07 . Further details about its physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Biological Activities
Thiazoles, which are related to the compound , have been found to have diverse biological activities . They have been used in the development of new compounds that act as antioxidants, analgesics, anti-inflammatory drugs, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Antioxidant Properties
Thiazole derivatives have been studied for their potential antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic and Anti-inflammatory Activities
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . These properties make them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antimicrobial and Antifungal Activities
Thiazole derivatives have also been screened for their antimicrobial and antifungal activities . This suggests that “6,8-Dibromo-2-(3-thienyl)quinoline” could potentially be used in the development of new antimicrobial and antifungal agents.
Antiviral Properties
Thiazole derivatives have been studied for their antiviral properties . This suggests potential applications in the development of new antiviral drugs.
Antitumor or Cytotoxic Properties
Thiazole derivatives have been studied for their antitumor and cytotoxic properties . This suggests potential applications in the development of new cancer treatments.
Eigenschaften
IUPAC Name |
6,8-dibromo-2-thiophen-3-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NS/c14-10-5-8-1-2-12(9-3-4-17-7-9)16-13(8)11(15)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUUKDLWDZOGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(3-thienyl)quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2928790.png)
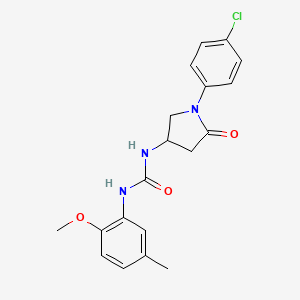
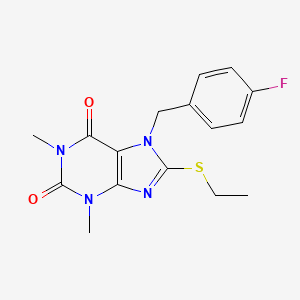
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)

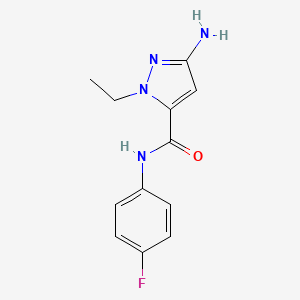
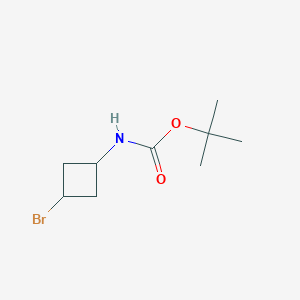
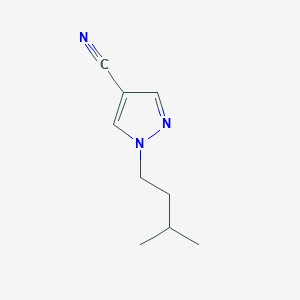
![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)


![2-(2-(indolin-1-yl)-2-oxoethyl)-7-(4-methoxyphenyl)-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2928810.png)
